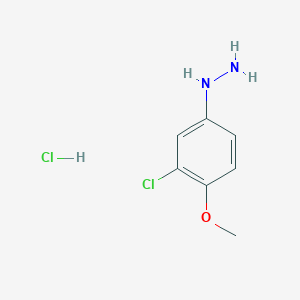

(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

(3-chloro-4-methoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O.ClH/c1-11-7-3-2-5(10-9)4-6(7)8;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGGZLUXLCWVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586212 | |

| Record name | (3-Chloro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54812-55-4 | |

| Record name | (3-Chloro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloro-4-methoxyphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride

Introduction: A Versatile Building Block in Modern Chemistry

(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride is a specialized aromatic hydrazine derivative of significant interest in advanced organic synthesis and drug discovery.[1] Its molecular architecture, featuring a phenyl ring substituted with chloro, methoxy, and hydrazine hydrochloride groups, provides a unique combination of reactivity and functionality. The reactive hydrazine group makes this compound a versatile precursor for constructing nitrogen-containing heterocycles, which are crucial scaffolds in a vast array of bioactive molecules and pharmaceuticals.[1] This guide provides a comprehensive overview of a field-proven method for its synthesis, detailed characterization techniques to ensure structural integrity and purity, and insights into its applications and safe handling.

Core Synthesis: From Aniline to Hydrazine via Diazotization

The most reliable and widely adopted method for synthesizing this compound involves a two-step process starting from 3-Chloro-4-methoxyaniline.[1][2] This process leverages the classic reactions of diazotization followed by a controlled reduction.

The Underlying Chemistry: A Tale of Two Reactions

-

Diazotization: The first step is the conversion of the primary aromatic amine (3-Chloro-4-methoxyaniline) into a diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1][3] The reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Therefore, maintaining a low temperature (typically 0–5 °C) is critical to prevent decomposition and unwanted side reactions, such as the formation of phenols.[1][2] The methoxy group on the aniline starting material is an electron-donating group, which helps to facilitate the diazotization reaction.[4]

-

Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine. While several reducing agents can be employed, stannous chloride (tin(II) chloride) in concentrated hydrochloric acid is a common and effective choice for this transformation.[2] The stannous chloride reduces the diazonium group (-N₂⁺) to a hydrazine group (-NHNH₂). The final product is then precipitated and isolated as its hydrochloride salt, which is generally more stable and easier to handle than the free base form.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, from the starting material to the final product.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[2]

Materials & Reagents:

-

3-Chloro-4-methoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride (SnCl₂)

-

Distilled Water

-

Ice

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer, suspend 3-Chloro-4-methoxyaniline (1 equivalent) in concentrated hydrochloric acid.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Stir the resulting solution at 0–5 °C for 30 minutes to ensure the complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate, larger flask, prepare a well-cooled solution of stannous chloride (approximately 4-5 equivalents) in concentrated hydrochloric acid.

-

Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution with vigorous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stand for approximately 2 hours. A precipitate of the hydrazine hydrochloride salt will form.

-

-

Isolation and Purification:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold water to remove any residual acid and inorganic salts.

-

Dry the product in a vacuum desiccator to yield this compound as a crystalline solid. For higher purity, recrystallization can be performed.

-

Comprehensive Characterization: Validating Identity and Purity

Thorough characterization using multiple analytical techniques is essential to confirm the structure and assess the purity of the synthesized this compound.[1]

| Property / Technique | Description & Expected Results |

| Chemical Formula | C₇H₁₀Cl₂N₂O[5][6] |

| Molecular Weight | 209.07 g/mol [1][5] |

| Appearance | Crystalline solid[1] |

| Melting Point | A sharp melting point indicates high purity. The literature suggests a melting point of 160-162 °C for the related 4-methoxyphenylhydrazine hydrochloride, which can serve as a reference point.[7] |

| ¹H NMR Spectroscopy | The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Expected signals include those for the methoxy group protons, the aromatic protons, and the hydrazine protons. A ¹H NMR of the free base shows a methoxy singlet around 3.71 ppm and aromatic protons between 6.5-7.0 ppm.[2] In the hydrochloride salt, shifts may vary, and exchangeable hydrazine protons may appear as a broad signal. |

| IR Spectroscopy | Infrared spectroscopy identifies the functional groups present. Characteristic peaks are expected for N-H stretching (hydrazine), C-O stretching (methoxy ether), C-N stretching, aromatic C-H stretching, and C-Cl stretching. |

| Mass Spectrometry | Mass spectrometry confirms the molecular weight. The exact mass is expected to be around 208.0170 Da for the molecular ion [M]+.[5][6] The isotopic pattern due to the presence of two chlorine atoms would be a key diagnostic feature. |

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several fields:

-

Pharmaceutical Development: It is a key starting material for synthesizing a wide range of heterocyclic compounds. These structures are often investigated for various therapeutic effects, including as enzyme inhibitors and as potential antitumor, antiviral, and antimicrobial agents.[1][8]

-

Material Science: This compound can be used in the development of novel molecular structures for functional polymers or advanced materials.[1]

-

Analytical Chemistry: Hydrazine derivatives are frequently used as reagents for the derivatization and detection of carbonyl compounds (aldehydes and ketones), aiding in the development of sensitive analytical methods.[1][9]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound must be handled with appropriate safety precautions.

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Causes skin and serious eye irritation.[5]

-

May cause respiratory irritation.[5]

-

Suspected of causing cancer.[5]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][10] Avoid creating dust.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Store locked up.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[5]

References

-

Reactions of Aryl Diazonium Salts - Chemistry LibreTexts. [Link]

-

Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines - American Chemical Society. [Link]

-

Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines † - ResearchGate. [Link]

-

This compound (C7H9ClN2O) - PubChemLite. [Link]

-

4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

-

(70 mL) - is added during 45 min with stirring and cooling (ice-bath; 0–5°C) while - Organic Syntheses Procedure. [Link]

-

Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? - Quora. [Link]

Sources

- 1. This compound [benchchem.com]

- 2. (3-CHLORO-4-METHOXY-PHENYL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. quora.com [quora.com]

- 5. echemi.com [echemi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 4-Methoxyphenylhydrazine 95 19501-58-7 [sigmaaldrich.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. echemi.com [echemi.com]

Spectroscopic Profile of (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride (CAS No: 54812-55-4), a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The guide emphasizes the causal relationships behind experimental observations and provides a framework for the structural elucidation and quality control of this important chemical entity.

Introduction: The Significance of Spectroscopic Characterization

This compound is a substituted aromatic hydrazine derivative widely employed as a building block in the synthesis of heterocyclic compounds, many of which exhibit significant biological activity.[1] The precise arrangement of the chloro and methoxy substituents on the phenyl ring dictates the molecule's reactivity and its subsequent utility in the creation of novel chemical entities.[1]

Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of this compound. This guide delves into the key spectroscopic techniques used for this purpose, providing both experimental and predicted data to offer a complete analytical profile.

Molecular Structure and Analytical Workflow

The structural framework of this compound forms the basis for interpreting its spectroscopic data. The analytical workflow for its characterization is a multi-step process, beginning with the acquisition of data from various spectroscopic techniques, followed by a detailed analysis and interpretation to confirm the molecular structure.

Caption: Figure 1. 2D structure of this compound.

Caption: Figure 2. A generalized workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Experimental Protocol:

A typical protocol for acquiring a ¹H NMR spectrum involves dissolving a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and recording the spectrum on a 400 MHz or higher field NMR spectrometer. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.

Data Interpretation:

The ¹H NMR spectrum of (3-Chloro-4-methoxyphenyl)hydrazine in DMSO-d₆ exhibits distinct signals for the aromatic protons, the methoxy group protons, and the hydrazine protons.[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) for Hydrochloride Salt | Experimental Chemical Shift (δ, ppm) for Free Base[2] | Multiplicity | Integration |

| Aromatic H (position 2) | ~7.1 | 6.87 | d | 1H |

| Aromatic H (position 5) | ~7.0 | 6.92 | d | 1H |

| Aromatic H (position 6) | ~6.8 | 6.68 | dd | 1H |

| Methoxy (-OCH₃) | ~3.8 | 3.71 | s | 3H |

| Hydrazine (-NHNH₂) | ~8.0-10.0 (broad) | 3.94 (NH₂), 6.53 (NH) | br s | 3H |

Note: Predicted shifts for the hydrochloride salt are estimated based on the free base data and general substituent effects. The hydrazine protons in the salt form are expected to be significantly downfield and broader due to protonation and exchange.

Causality Behind Chemical Shifts:

-

Aromatic Protons: The electron-donating methoxy group and the electron-withdrawing chloro group influence the electron density around the aromatic ring, leading to the observed chemical shifts. The proton at position 2 is deshielded by the adjacent chlorine atom, while the protons at positions 5 and 6 are influenced by both substituents.

-

Methoxy Protons: The singlet at approximately 3.7-3.8 ppm is characteristic of a methoxy group attached to an aromatic ring.

-

Hydrazine Protons: In the free base, the -NH₂ and -NH- protons give rise to separate signals. For the hydrochloride salt, these protons would be protonated to form -NH₂NH₃⁺, and the signals are expected to be broad and shifted significantly downfield due to the positive charge and rapid exchange with any residual water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

Due to the lack of publicly available experimental data, the following ¹³C NMR chemical shifts are predicted based on established substituent effects and data from similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (C-OCH₃) | ~150 |

| C-1 (C-NHNH₂) | ~145 |

| C-3 (C-Cl) | ~120 |

| C-5 | ~118 |

| C-2 | ~115 |

| C-6 | ~113 |

| Methoxy (-OCH₃) | ~56 |

Justification for Predictions:

-

C-4 and C-1: The carbons directly attached to the oxygen and nitrogen atoms are expected to be the most downfield due to the high electronegativity of these atoms.

-

C-3: The carbon bearing the chlorine atom will also be deshielded.

-

C-5, C-2, C-6: The remaining aromatic carbons will have chemical shifts in the typical aromatic region, with their precise values influenced by the combined electronic effects of the substituents.

-

Methoxy Carbon: The carbon of the methoxy group is expected to appear around 56 ppm, a characteristic value for anisole-type compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). For the hydrochloride salt, the KBr pellet method is often preferred.

Predicted IR Data:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H (hydrazine salt) | 3200-2800 (broad) | N-H stretching |

| C-H (aromatic) | 3100-3000 | C-H stretching |

| C-H (methoxy) | 2950-2850 | C-H stretching |

| C=C (aromatic) | 1600-1450 | C=C stretching |

| C-O (ether) | 1250-1200 (strong) | Asymmetric C-O-C stretching |

| C-Cl | 800-600 | C-Cl stretching |

Interpretation of Key Bands:

-

N-H Stretching: The most characteristic feature for the hydrochloride salt will be a very broad and strong absorption in the 3200-2800 cm⁻¹ region, corresponding to the stretching vibrations of the N-H bonds in the hydrazinium ion (-NH₂NH₃⁺).

-

C-O Stretching: A strong band around 1250-1200 cm⁻¹ is indicative of the aryl-alkyl ether linkage of the methoxy group.

-

C-Cl Stretching: The presence of the chloro substituent is confirmed by a band in the fingerprint region (800-600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

A mass spectrum can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). For a salt like this compound, ESI is often the preferred method as it is a soft ionization technique that can readily detect the protonated molecular ion of the free base.

Predicted Mass Spectrometry Data (ESI+):

-

[M+H]⁺ of the free base: m/z 173.04. The molecular weight of the free base, (3-Chloro-4-methoxyphenyl)hydrazine, is approximately 172.61 g/mol . In positive ion ESI-MS, it will be observed as the protonated molecule [M+H]⁺ at m/z 173.[3]

-

Isotope Pattern: Due to the presence of a chlorine atom, a characteristic isotopic peak at [M+H+2]⁺ (m/z 175) with an intensity of approximately one-third of the [M+H]⁺ peak is expected. This is a definitive indicator of the presence of a single chlorine atom.

Predicted Fragmentation Pattern (EI-MS):

Under the higher energy conditions of EI-MS, the molecule is expected to fragment.

Caption: Figure 3. Predicted key fragmentation pathways for (3-Chloro-4-methoxyphenyl)hydrazine under Electron Impact Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile of this compound. The combination of NMR, IR, and MS data allows for unambiguous confirmation of its structure and serves as a valuable resource for quality control and further research. While a complete set of experimental data for the hydrochloride salt is not publicly available, the provided experimental data for the free base, coupled with well-founded predictions, offers a robust framework for the characterization of this important chemical intermediate.

References

-

Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PubMed Central. Available at: [Link]

-

Phenylhydrazine – Knowledge and References - Taylor & Francis. Available at: [Link]

-

Phenylhydrazine derivatives. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone - ResearchGate. Available at: [Link]

-

4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem. Available at: [Link]

-

This compound (C7H9ClN2O) - PubChemLite. Available at: [Link]

Sources

A Comprehensive Technical Guide to (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride is a substituted aromatic hydrazine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a chlorinated and methoxylated phenyl ring coupled with a reactive hydrazine moiety, renders it a valuable building block for the construction of diverse nitrogen-containing heterocyclic scaffolds. These heterocyclic structures form the core of numerous biologically active molecules, making this compound a crucial intermediate in the discovery and development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and key applications of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in synthetic chemistry. The hydrochloride salt form enhances the compound's stability and ease of handling compared to the free base.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₀Cl₂N₂O | [1][2] |

| Molecular Weight | 209.07 g/mol | [1][2] |

| CAS Number | 54812-55-4 | [1][2] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 211-212 °C (with decomposition) | [3] |

| Solubility | While specific quantitative data is not readily available, as a hydrochloride salt, it is expected to have good solubility in polar solvents like water, methanol, and ethanol. It is likely to be sparingly soluble in nonpolar organic solvents. | [4] |

| Stability | The hydrochloride salt is a stable crystalline solid. Store in a cool, dry, well-ventilated area away from incompatible materials and strong oxidizing agents. | [3][5] |

Note on Solubility: The presence of the polar hydrazine hydrochloride group suggests solubility in polar protic solvents. However, empirical determination is recommended for specific experimental conditions.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from 3-chloro-4-methoxyaniline. This process involves diazotization followed by reduction.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Diazotization of 3-chloro-4-methoxyaniline

-

In a reaction vessel equipped with a stirrer and cooling bath, suspend 3-chloro-4-methoxyaniline in aqueous hydrochloric acid.

-

Cool the mixture to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for a specified time to ensure complete formation of the diazonium salt.

Causality: The low temperature is critical to prevent the decomposition of the unstable diazonium salt. The acidic medium is necessary for the in situ formation of nitrous acid from sodium nitrite.

Step 2: Reduction of the Diazonium Salt

-

In a separate vessel, prepare a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, and cool it.

-

Slowly add the cold diazonium salt solution to the reducing agent solution, maintaining a low temperature.

-

Allow the reaction to proceed, which results in the formation of the hydrazine hydrochloride salt.

-

The product can be isolated by filtration, washed with a suitable solvent, and dried.

Trustworthiness: The purity of the final product should be assessed using appropriate analytical techniques to validate the success of the synthesis.

Characterization

A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized this compound.

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum of the free base, (3-Chloro-4-methoxyphenyl)hydrazine, in DMSO-d₆ is reported to show a singlet for the methoxy protons around δ 3.71 ppm, signals for the amino protons, and distinct signals for the aromatic protons, confirming the substitution pattern on the phenyl ring. |

| ¹³C NMR | The carbon NMR spectrum would show characteristic signals for the methoxy carbon, the aromatic carbons (with chemical shifts influenced by the chloro and methoxy substituents), and the carbon atom attached to the hydrazine group. |

| FT-IR | The infrared spectrum is expected to display characteristic absorption bands for N-H stretching of the hydrazine group, C-O stretching of the methoxy group, and C-Cl stretching. |

| Mass Spectrometry | Mass spectral analysis would confirm the molecular weight of the compound. The mass-to-charge ratio ([M+H]⁺) for the free base is expected around m/z 173.04. |

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its role as a versatile precursor for the synthesis of nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system, a core structure in numerous bioactive compounds, including anti-migraine drugs of the triptan class.[6] this compound serves as a key starting material in this reaction.

Caption: General workflow of the Fischer Indole Synthesis.

-

React this compound with a suitable aldehyde or ketone in a solvent like ethanol to form the corresponding phenylhydrazone intermediate.

-

Isolate the phenylhydrazone or proceed in a one-pot manner.

-

Treat the phenylhydrazone with an acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or a Lewis acid, and heat the reaction mixture.

-

The reaction proceeds through a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the substituted indole.[6]

-

Purify the resulting indole derivative using techniques like column chromatography or recrystallization.

Expertise & Experience: The choice of the acid catalyst and reaction conditions can significantly influence the yield and regioselectivity of the indole formation, particularly with substituted phenylhydrazines.

Pyrazole Synthesis

Pyrazoles are another important class of five-membered nitrogen-containing heterocycles with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[7] this compound can be used to synthesize substituted pyrazoles by reacting with 1,3-dicarbonyl compounds or their equivalents.[8]

Caption: Synthesis of pyrazoles from a hydrazine and a 1,3-dicarbonyl.

-

Dissolve this compound and a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester) in a suitable solvent, such as ethanol or acetic acid.

-

Heat the reaction mixture, often under reflux, to promote the condensation and cyclization reaction.

-

Upon completion of the reaction, cool the mixture and isolate the pyrazole product by filtration or extraction.

-

Purify the product by recrystallization or column chromatography.

Authoritative Grounding: The regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can be influenced by the electronic and steric effects of the substituents on both reactants.

Safety and Handling

This compound, like other hydrazine derivatives, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[5]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles of medicinal importance. Its well-defined physicochemical properties, established synthetic route, and reactivity make it an indispensable tool for researchers and scientists in the field of drug discovery and development. A thorough understanding of its properties and safe handling procedures is crucial for its effective utilization in the laboratory.

References

-

Horrocks, P., Pickard, M. R., Parekh, H. H., Patel, S. P., & Pathak, R. B. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891–4898. (URL: [Link])

-

Ishihara, Y. (2024). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan, 82(5), 456-467. (URL: [Link])

-

(3-Methoxyphenyl)hydrazine hydrochloride | C7H11ClN2O | CID 2723940 - PubChem. (URL: [Link])

-

4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem. (URL: [Link])

-

Fischer indole synthesis - Wikipedia. (URL: [Link])

-

(4-methoxyphenyl)methylhydrazine - Solubility of Things. (URL: [Link])

- Supporting Information for - The Royal Society of Chemistry. (URL: not available)

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (URL: [Link])

-

Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed. (URL: [Link])

-

New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (URL: [Link])

-

Fischer Indole Synthesis - J&K Scientific LLC. (URL: [Link])

-

(4-Methoxyphenyl)hydrazine | C7H10N2O | CID 77023 - PubChem. (URL: [Link])

-

Solvent-Free Heterocyclic Synthesis | Chemical Reviews - ACS Publications. (URL: [Link])

-

Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents - MDPI. (URL: [Link])

-

(3-Chloro-4-methoxy-phenyl)- hydrazine hydrochloride - Amerigo Scientific. (URL: [Link])

-

(3-chloro-4-methoxyphenyl)methanol (C8H9ClO2) - PubChemLite. (URL: [Link])

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. PubChemLite - (3-chloro-4-methoxyphenyl)methanol (C8H9ClO2) [pubchemlite.lcsb.uni.lu]

- 3. This compound [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 3-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Guide to the Discovery and Enduring Utility of Substituted Phenylhydrazines in Organic Synthesis

Abstract

Substituted phenylhydrazines represent a cornerstone class of reagents in the armamentarium of the synthetic organic chemist. Since the initial discovery of the parent compound, phenylhydrazine, by Hermann Emil Fischer in 1875, these versatile molecules have become indispensable for the construction of a vast array of heterocyclic frameworks, most notably the indole nucleus. This technical guide provides an in-depth exploration of the history, discovery, and synthetic applications of substituted phenylhydrazines. We will delve into the mechanistic underpinnings of the seminal Fischer indole synthesis and the complementary Japp-Klingemann reaction, offering field-proven experimental protocols and explaining the causality behind critical process parameters. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital class of synthetic intermediates.

The Serendipitous Discovery of a Foundational Reagent

The story of phenylhydrazine begins in 1875 with Hermann Emil Fischer, a chemist whose work would lay much of the groundwork for modern biochemistry and organic synthesis.[1][2] While at the University of Strasbourg working under Adolph von Baeyer, Fischer discovered phenylhydrazine, the first derivative of the then-unknown parent compound hydrazine (N₂H₄) to be characterized.[3][4] He prepared it by the reduction of a phenyl diazonium salt with sulfite salts, a process that, in principle, remains a fundamental method for its preparation today.[5]

Fischer's initial investigations revealed phenylhydrazine to be a highly reactive compound.[3] He quickly demonstrated its utility as a powerful reagent for characterizing aldehydes and ketones, with which it formed crystalline derivatives known as hydrazones.[3] This property proved revolutionary in his subsequent, Nobel Prize-winning research on carbohydrates, where the formation of osazones from sugars allowed for their separation and structural elucidation.[6] This accidental discovery not only provided a critical tool for his own research but also unleashed a versatile reagent that would become central to heterocyclic synthesis for the next 150 years.[1]

The Fischer Indole Synthesis: A Gateway to a Privileged Scaffold

Perhaps the most significant application of substituted phenylhydrazines is the Fischer indole synthesis, first reported by Fischer in 1883.[7][8] This powerful, acid-catalyzed reaction transforms a (substituted) phenylhydrazine and an aldehyde or ketone into the indole aromatic heterocycle.[7] The indole motif is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs, including the triptan class of antimigraine agents.[7][9]

The Core Reaction Mechanism

The Fischer indole synthesis proceeds through a well-elucidated, multi-step mechanism that begins with the formation of a phenylhydrazone. The key, irreversible step is a[10][10]-sigmatropic rearrangement.[8][11]

The accepted mechanism involves the following sequence:

-

Hydrazone Formation : The substituted phenylhydrazine condenses with an aldehyde or ketone to form the corresponding phenylhydrazone. This step can be performed separately, or the components can be subjected to indolization conditions in a one-pot reaction.[12]

-

Tautomerization : The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[7]

-

Acid Catalysis &[10][10]-Sigmatropic Rearrangement : The enamine is protonated by the acid catalyst. This protonated intermediate then undergoes a concerted, thermally- or acid-promoted[10][10]-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond.[13] This is the key bond-forming step of the synthesis.

-

Rearomatization & Cyclization : The resulting diimine intermediate rearomatizes. The newly formed amino group then attacks the imine carbon in an intramolecular cyclization to form a cyclic aminal.

-

Ammonia Elimination : Finally, under acid catalysis, the aminal eliminates a molecule of ammonia (NH₃) to generate the energetically favorable aromatic indole ring.[7] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring.[14]

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Causality Behind Experimental Choices: The Role of Substituents and Catalysts

The success and efficiency of the Fischer indole synthesis are profoundly influenced by the electronic nature of the substituents on the phenylhydrazine ring and the choice of acid catalyst.

-

Influence of Substituents :

-

Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) on the phenyl ring increase the nucleophilicity of the hydrazine and stabilize the key transition state of the[10][10]-sigmatropic rearrangement. This generally leads to higher yields and allows for milder reaction conditions.[15][16]

-

Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) have the opposite effect. They decrease the electron density of the ring, making the rearrangement more difficult.[15] Consequently, phenylhydrazines bearing EWGs often require stronger acids, higher temperatures, and may produce lower yields.[17] In some cases, strong EWGs can cause the reaction to fail entirely by favoring a competing heterolytic N-N bond cleavage pathway over the desired sigmatropic rearrangement.[16]

-

-

Choice of Acid Catalyst : A wide variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can catalyze the reaction.[7][13] The choice is not arbitrary and depends on the reactivity of the substrate.

-

Lewis Acids like zinc chloride are particularly effective, especially for less reactive substrates. They are thought to coordinate with the nitrogen atoms, facilitating both the rearrangement and the final ammonia elimination steps.[8]

-

Brønsted Acids , especially strong ones like polyphosphoric acid (PPA), are excellent dehydrating agents and can promote the reaction at high temperatures, often leading to clean and high-yielding conversions.[18]

-

The acidity of the medium can also influence the regioselectivity of the reaction when using unsymmetrical ketones. The ratio of indole isomers can change significantly with the concentration and type of acid used, as this affects the equilibrium between the different possible enamine intermediates.[18]

-

Data Presentation: Substituent Effects on Reaction Yield

The following table summarizes the yields for the Fischer indole synthesis with various substituted phenylhydrazines, highlighting the electronic effects discussed.

| Phenylhydrazine Substituent | Carbonyl Compound | Acid Catalyst | Temperature (°C) | Yield (%) | Reference |

| H (unsubstituted) | (2-Naphthyl)acetylene | PPA | 120 | 81 | [19] |

| p-Methoxy (EDG) | Propiophenone | Oxalic Acid (ball mill) | RT | 79 | [20] |

| p-Methyl (EDG) | Isopropyl methyl ketone | Acetic Acid | Reflux | 85 | [14] |

| m-Methyl (EDG) | Isopropyl methyl ketone | Acetic Acid | RT | 82 | [14] |

| p-Chloro (EWG) | Propiophenone | Oxalic Acid (ball mill) | RT | Low Conv. | [20] |

| p-Nitro (EWG) | 2-Methylcyclohexanone | Acetic Acid | Reflux | 65 | [14] |

| o-Nitro (EWG) | 2-Methylcyclohexanone | Acetic Acid | Reflux | 58 | [14] |

Experimental Protocol: Synthesis of 2-Phenylindole

This two-step protocol, adapted from established literature procedures, describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine, proceeding through the isolation of the intermediate phenylhydrazone.[9]

Part 1: Synthesis of Acetophenone Phenylhydrazone

-

Materials :

-

Acetophenone (4.0 g, 0.033 mol)

-

Phenylhydrazine (3.6 g, 0.033 mol)

-

95% Ethanol (80 mL)

-

-

Procedure :

-

Combine acetophenone and phenylhydrazine in a suitable flask. Warm the mixture on a steam bath for 1 hour.

-

Dissolve the hot mixture in 80 mL of 95% ethanol.

-

Induce crystallization by scratching the inside of the flask or by seeding, then cool the mixture in an ice bath to maximize precipitation.

-

Collect the crystalline product by vacuum filtration and wash the solid with 25 mL of cold 95% ethanol.

-

A second crop of crystals can be obtained by concentrating the combined filtrate and washings.

-

Dry the combined solids under reduced pressure. The expected yield of acetophenone phenylhydrazone is 87-91%.[9]

-

Part 2: Acid-Catalyzed Cyclization to 2-Phenylindole

-

Materials :

-

Acetophenone phenylhydrazone (5.3 g, 0.025 mol)

-

Powdered anhydrous zinc chloride (25.0 g)

-

-

Procedure :

-

CAUTION : This reaction can be vigorous. Perform in a high-capacity beaker (e.g., 1-L) inside a fume hood.

-

Prepare an intimate mixture of the acetophenone phenylhydrazone and powdered anhydrous zinc chloride in the beaker.

-

Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously by hand with a sturdy glass rod.

-

The solid mass will become a liquid within 3-4 minutes, and the evolution of white fumes will commence.

-

Remove the beaker from the oil bath and continue stirring for an additional 5 minutes.

-

Carefully pour the hot reaction mixture into a separate beaker containing 400 mL of water and 50 mL of glacial acetic acid to dissolve the zinc salts.

-

Collect the crude 2-phenylindole by vacuum filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from hot 95% ethanol.

-

The Japp-Klingemann Reaction: A Preparatory Tool

Discovered by Francis R. Japp and Felix Klingemann in 1887, the Japp-Klingemann reaction is a crucial method for synthesizing the hydrazone precursors required for the Fischer indole synthesis.[21][22][23] The reaction couples an aryl diazonium salt with an active methylene compound, such as a β-keto-ester or β-keto-acid.[21] During the reaction, one of the activating groups (either acyl or carboxyl) is cleaved, yielding the desired hydrazone.[24]

Reaction Mechanism

The reaction proceeds via the following steps:

-

Deprotonation : A base deprotonates the active methylene compound (a β-keto-ester in this example) to form a nucleophilic enolate.

-

Nucleophilic Attack : The enolate anion attacks the aryl diazonium salt to form an intermediate azo compound.

-

Hydrolysis & Cleavage : The azo compound undergoes hydrolysis, leading to the cleavage of the ester and acyl groups.

-

Proton Exchange : A final proton exchange yields the stable hydrazone product.[25]

Caption: The mechanistic pathway of the Japp-Klingemann Reaction.

Experimental Protocol: Synthesis of Ethyl Pyruvate Phenylhydrazone

This protocol details the synthesis of a key hydrazone intermediate from aniline and ethyl acetoacetate.[26][27]

-

Materials :

-

Aniline (0.1 mol)

-

Concentrated Hydrochloric Acid (0.25 mol)

-

Sodium Nitrite (0.1 mol)

-

Ethyl Acetoacetate (0.1 mol)

-

Sodium Acetate (0.3 mol)

-

Ethanol, Water, Ice

-

-

Procedure :

-

Part A: Diazonium Salt Formation . In a flask, dissolve aniline in a mixture of concentrated HCl and water. Cool the solution to 0-5°C in an ice-salt bath with constant stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

-

Part B: Coupling Reaction . In a separate, larger flask, dissolve ethyl acetoacetate and sodium acetate in ethanol. Cool this solution to 0-5°C in an ice bath with vigorous stirring. Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl acetoacetate solution, maintaining the temperature below 5°C throughout the addition.[26]

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours. Allow the mixture to stand at room temperature overnight.

-

Part C: Work-up and Purification . Pour the reaction mixture into a large volume of cold water. Collect the precipitated crude ethyl pyruvate phenylhydrazone by vacuum filtration. Wash the solid with cold water until the washings are neutral. Recrystallize the crude product from ethanol to obtain the pure hydrazone.

-

Integrated Synthetic Workflow

The Japp-Klingemann and Fischer Indole reactions are often used sequentially to build complex indole structures from simple starting materials.

Caption: Integrated workflow from aryl amine to indole.

Modern Developments: The Buchwald-Hartwig Amination

While the classical methods for preparing phenylhydrazines are robust, modern cross-coupling chemistry has provided powerful alternatives. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, allows for the facile synthesis of substituted aryl hydrazines from aryl halides or triflates and hydrazine itself.[28] This method offers excellent functional group tolerance and has expanded the scope of accessible substituted phenylhydrazines for use in the Fischer indole synthesis and other transformations.[29][30]

Conclusion

From its serendipitous discovery over a century ago, phenylhydrazine and its substituted derivatives have proven to be reagents of extraordinary and lasting importance in organic synthesis. The development of the Fischer indole synthesis transformed heterocyclic chemistry, providing a direct and versatile route to a scaffold that remains at the heart of modern drug discovery. Complemented by preparatory methods like the Japp-Klingemann reaction and expanded by modern cross-coupling techniques, the chemistry of substituted phenylhydrazines continues to be a rich and indispensable field for the construction of complex molecular architectures. A thorough understanding of the mechanisms and experimental nuances of these foundational reactions is essential for any scientist engaged in the synthesis of bioactive compounds.

References

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]

-

Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. [Link]

-

chemeurope.com. (n.d.). Japp-Klingemann reaction. chemeurope.com. [Link]

-

Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info. [Link]

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. [Link]

-

Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4359-4371. [Link]

-

Wikipedia. (n.d.). Japp–Klingemann reaction. Wikipedia. [Link]

-

Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. [Link]

-

Ibad, M. F., et al. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules, 29(16), 3749. [Link]

-

MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]

-

SynArchive. (n.d.). Japp-Klingemann Reaction. SynArchive. [Link]

-

Scribd. (n.d.). Fischer Indole Synthesis 2010. Scribd. [Link]

-

Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acids and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. [Link]

-

Wiley Online Library. (n.d.). Japp-Klingemann Reaction. Wiley Online Library. [Link]

-

SciSpace. (n.d.). The Fischer Indole Synthesis. SciSpace. [Link]

-

Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Organic Reactions. [Link]

-

El-Sawy, A. A. (2016). Hermann Emil Fischer – The most outstanding chemist in history. Comptes Rendus Chimie, 19(9), 1143-1149. [Link]

-

Tabata, M., et al. (2009). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & pharmaceutical bulletin, 57(1), 120–125. [Link]

-

Palmer, M. H., & McIntyre, P. S. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 446-449. [Link]

-

Garg, N. K., et al. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 76(22), 9409–9415. [Link]

-

ACS Publications. (n.d.). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. ACS Publications. [Link]

-

Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules (Basel, Switzerland), 15(4), 2442–2453. [Link]

-

TSI Journals. (n.d.). APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES. TSI Journals. [Link]

-

Heravi, M. M., & Zadsirjan, V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 52852-52887. [Link]

-

ResearchGate. (2025). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. ResearchGate. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

ResearchGate. (2016). Hermann Emil Fischer – The most outstanding chemist in history. ResearchGate. [Link]

-

Indian Academy of Sciences. (n.d.). Hermann Emil Fischer: Life and Achievements. Indian Academy of Sciences. [Link]

-

Britannica. (2025). Emil Fischer. Britannica. [Link]

-

Wikipedia. (n.d.). Emil Fischer. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Chem Help ASAP. (2020). Buchwald-Hartwig cross-coupling reaction. YouTube. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer | Britannica [britannica.com]

- 3. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 4. researchgate.net [researchgate.net]

- 5. testbook.com [testbook.com]

- 6. Emil Fischer - Wikipedia [en.wikipedia.org]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. scienceinfo.com [scienceinfo.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]

- 21. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 22. synarchive.com [synarchive.com]

- 23. Japp-Klingemann Reaction [drugfuture.com]

- 24. organicreactions.org [organicreactions.org]

- 25. Japp-Klingemann_reaction [chemeurope.com]

- 26. benchchem.com [benchchem.com]

- 27. tsijournals.com [tsijournals.com]

- 28. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 29. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 30. youtube.com [youtube.com]

(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride CAS number applications

An In-depth Technical Guide to the Applications of (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its core applications, focusing on its role in the synthesis of complex pharmaceutical agents, supported by mechanistic insights and detailed experimental protocols.

Compound Profile and Safety Mandates

This compound, identified by CAS Number 54812-55-4 , is a specialized aromatic hydrazine building block.[1][2] Its molecular architecture, featuring a hydrazine moiety attached to a phenyl ring substituted with both chloro and methoxy groups, makes it a highly versatile precursor for constructing nitrogen-containing heterocyclic scaffolds—a common feature in numerous bioactive molecules.[2]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 54812-55-4 | [1] |

| Molecular Formula | C₇H₁₀Cl₂N₂O | [1] |

| Molecular Weight | 209.07 g/mol | [1] |

| Appearance | Crystalline solid | [3] |

| Synonyms | 1-(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride | [1] |

GHS Hazard Information and Safe Handling

As a reactive chemical intermediate, strict adherence to safety protocols is paramount. The compound is classified with the following hazards:

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

H351: Suspected of causing cancer.[1]

Mandatory Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][4][5]

-

Personal Protective Equipment (PPE): Wear impervious gloves, protective clothing, and tightly sealed safety goggles.[1][5][6] For operations that may generate dust, respiratory protection is required.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[1][5] The container should be kept under an inert gas like nitrogen for long-term stability.

Core Application: Synthesis of Bioactive Heterocycles

The primary utility of this compound lies in its function as a precursor for advanced organic synthesis, particularly in the construction of heterocyclic rings that form the core of many Active Pharmaceutical Ingredients (APIs).[2] Its hydrazine group is highly nucleophilic and serves as the key reactive site for cyclization reactions.

The Fischer Indole Synthesis: A Cornerstone Reaction

One of the most powerful and classic applications of aryl hydrazines is the Fischer indole synthesis. This reaction produces the indole aromatic heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[7][8] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[9][10]

Reaction Mechanism: The process is initiated by the formation of a phenylhydrazone from the reaction between the hydrazine and a carbonyl compound. This intermediate then isomerizes to an enamine. Under acid catalysis, the enamine undergoes a[11][11]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the final aromatic indole.[7][8][12]

Caption: General workflow of the Fischer indole synthesis.

The specific substitution pattern of this compound allows for the synthesis of indoles with precise functionalization at the 5-chloro and 6-methoxy positions, which is critical for tuning the pharmacological properties of the target molecule.

Application in the Synthesis of Modern Kinase Inhibitors

Protein kinase inhibitors are at the forefront of targeted cancer therapy. Many of these small-molecule drugs feature complex, nitrogen-containing heterocyclic cores. While direct synthetic routes for every inhibitor may vary, the fundamental chemistry provided by precursors like this compound is illustrative of the strategies used to build these scaffolds.

Case Study: Pazopanib (Votrient®)

Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[13] A key structural component of Pazopanib is the N,2,3-trimethyl-2H-indazol-6-amine intermediate.[11] The indazole ring is a bicyclic aromatic heterocycle that is commonly synthesized from hydrazine derivatives. The synthesis of Pazopanib involves the coupling of this indazole core with other key building blocks.[11][14]

The final step in many reported syntheses involves the coupling of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide.[11][15]

Caption: Final condensation reaction to form Pazopanib.

Case Study: Cabozantinib (Cometriq®)

Cabozantinib is another potent multi-tyrosine kinase inhibitor that targets MET, VEGFR2, and RET, approved for treating certain types of thyroid and kidney cancer.[16][17] The core of Cabozantinib is a quinoline ring system.[17] The synthesis of this key intermediate, 6,7-dimethoxyquinolin-4-ol, is a critical part of the overall process.[18][19] While various routes exist, the construction of such heterocyclic systems often relies on fundamental reactions where hydrazine-derived precursors can play a role in alternative or developmental synthetic pathways.

A common route involves the final coupling of 4-(6,7-dimethoxyquinolin-4-yloxy)aniline with an activated cyclopropane dicarboxamide fragment.[20]

Caption: Assembly of the Cabozantinib molecule from key fragments.

Validated Experimental Protocols

The following protocols are provided as representative examples of the synthesis and application of this compound.

Protocol: Synthesis of this compound

This procedure is based on a standard two-step, one-pot diazotization and reduction of the corresponding aniline.[2][3]

Step 1: Diazotization of 3-chloro-4-methoxyaniline

-

To a stirred solution of 3-chloro-4-methoxyaniline (1.0 eq) in concentrated hydrochloric acid and water, cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Reduction to the Hydrazine Salt

-

In a separate flask, prepare a well-cooled solution of stannous chloride (SnCl₂) (approx. 4.0 eq) in concentrated hydrochloric acid.

-

Slowly add the stannous chloride solution to the diazonium salt solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir for 2 hours, during which the hydrazine hydrochloride salt will precipitate.

-

Isolate the solid product by vacuum filtration.

-

Wash the filter cake with a minimal amount of cold water or an appropriate solvent mixture (e.g., benzene/hexane) to remove impurities.[3]

-

Dry the product under vacuum to yield this compound as a crystalline solid. Purity can be assessed via NMR and melting point. Industrial methods report purities exceeding 99%.[2]

Protocol: Representative Fischer Indole Synthesis

This protocol describes the general procedure for synthesizing a substituted indole.

-

In a round-bottom flask, dissolve this compound (1.0 eq) and a selected ketone or aldehyde (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to the mixture.[7]

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution), which will cause the crude indole product to precipitate.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired substituted indole.

Conclusion

This compound is a high-value, versatile chemical intermediate with critical applications in pharmaceutical research and development. Its utility in the Fischer indole synthesis and as a foundational building block for complex heterocyclic systems makes it indispensable for creating novel molecular entities. As demonstrated in the synthetic strategies for potent kinase inhibitors like Pazopanib and Cabozantinib, the strategic use of such functionalized precursors is central to modern drug discovery. Proper handling and adherence to safety protocols are essential for harnessing the full synthetic potential of this reactive compound.

References

- This compound - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0gGV3UWapu-XUDTMdwZoRquL4nCRoNMQV1MFMhnCKzDlIsfPdt_e44II_yQhL2D4KX95E9XP06tzbuFZYtD0VLo195uVzsIX4UB0tHLKElajGMsf0wimLKnFwJoaFJohbWjR5CUfwZPx9AwFsdPHaNUFSO9bnWwIm3MWv7ToBKwgAaQ0QxFA2yuYKwBXYQl_eeIfxnGlmC_zYBiA=]

- An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6520]

- A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-synthesis-of-pazopanib-3-methyl-6-nitro-1h-indazole-as-a-key-precursor/]

- A New Synthesis of Cabozantinib - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/00397911.2016.1263158]

- This compound - Benchchem. [URL: https://www.benchchem.com/product/bcp168921]

- Cabozantinib synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/productchemicalpropertiesCB72648079_EN.htm]

- Cabozantinib CAS 849217-68-1 Intermediates Manufacturer - Shree Ganesh Remedies Limited. [URL: https://www.ganeshremedies.

- Pazopanib Synthetic Routes - MedKoo Biosciences. [URL: https://www.medkoo.com/products/2855]

- A New Synthesis of Cabozantinib - ResearchGate. [URL: https://www.researchgate.net/publication/311586526_A_New_Synthesis_of_Cabozantinib]

- CN112538073A - Preparation method of pazopanib intermediate - Google Patents. [URL: https://patents.google.

- New Synthesis of Antitumor Drug Cabozantinib - ResearchGate. [URL: https://www.researchgate.net/publication/307583696_New_Synthesis_of_Antitumor_Drug_Cabozantinib]

- WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents. [URL: https://patents.google.

- Fischer indole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]

- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4076472/]

- (3-CHLORO-4-METHOXY-PHENYL)-HYDRAZINE Safety Data Sheets - Echemi. [URL: https://www.echemi.com/sds/24630-85-1.html]

- Fischer Indole Synthesis - J&K Scientific LLC. [URL: https://jkscientific.com/en/reaction/fischer-indole-synthesis-11]

- 4-Methoxyphenylhydrazine hydrochloride - Chem-Impex. [URL: https://www.chemimpex.com/products/07332]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/SDS2723940.pdf]

- Fischer indole synthesis – Knowledge and References - Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/mono/10.1201/9781003055621-12/polyheterocycles-navjeet-kaur]

- (4-Methoxyphenyl)hydrazine Hydrochloride - LGC Standards. [URL: https://www.lgcstandards.com/US/en/(4-Methoxyphenyl)hydrazine-Hydrochloride/p/TRC-M265880]

- New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257270/]

- 4-Methoxyphenyl hydrazine HCl | 19501-58-7 | FM32387 - Biosynth. [URL: https://www.biosynth.com/p/FM32387/4-methoxyphenyl-hydrazine-hcl]

- 3-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723940 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2723940]

- 4-Methoxyphenylhydrazine 95 19501-58-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/230919]

- (4-Methoxyphenyl)hydrazine hydrochloride - CAS Common Chemistry. [URL: https://commonchemistry.cas.org/detail?cas_rn=19501-58-7]

- (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride - AK Scientific, Inc. [URL: https://www.aksci.com/sds/TL0151_sds.pdf]

- (3-chloro-4-methoxyphenyl)hydrazine,hydrochloride - Chemrio. [URL: https://www.chemrio.com/product/(3-chloro-4-methoxyphenyl)hydrazine,hydrochloride-54812-55-4]

- Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04369k]

- 4-Methoxyphenylhydrazine - SAFETY DATA SHEET. [URL: https://www.thermofisher.

-

Synthesis and identification of[1][2][11]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17559218/]

- (3-CHLORO-4-METHOXY-PHENYL)-HYDRAZINE synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/24630-85-1.htm]

- KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents. [URL: https://patents.google.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound [benchchem.com]

- 3. (3-CHLORO-4-METHOXY-PHENYL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. benchchem.com [benchchem.com]

- 12. jk-sci.com [jk-sci.com]

- 13. medkoo.com [medkoo.com]

- 14. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib [mdpi.com]

- 15. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 16. Cabozantinib synthesis - chemicalbook [chemicalbook.com]

- 17. Cabozantinib CAS 849217-68-1 Intermediates Manufacturer [ganeshremedies.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride

For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. This guide provides a comprehensive technical overview of the stability and optimal storage conditions for (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride, a key building block in the synthesis of various pharmaceutical agents. Grounded in the principles of chemical stability and informed by industry best practices, this document offers a framework for maintaining the quality and reliability of this critical reagent.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a substituted aryl hydrazine that serves as a vital precursor in the synthesis of a multitude of heterocyclic compounds. Its utility is particularly notable in the construction of indole rings via the Fischer indole synthesis, a cornerstone reaction in the development of numerous therapeutic agents. The stability of this hydrazine salt is, therefore, a critical parameter that directly impacts the yield, purity, and overall success of subsequent synthetic steps. Understanding its degradation pathways and implementing appropriate storage protocols are essential for ensuring reproducible and reliable outcomes in a research and development setting.

Chemical Stability Profile: Understanding the Intrinsic Properties

The stability of this compound is influenced by its inherent chemical structure and its susceptibility to various environmental factors. As an aryl hydrazine hydrochloride salt, its stability is governed by a predisposition to oxidation and potential hydrolysis under certain conditions.

Oxidative Degradation: The Primary Pathway of Concern

Aryl hydrazines are well-documented to be susceptible to oxidation.[1] The degradation of phenylhydrazine, a related compound, is known to be a complex process that can be initiated by atmospheric oxygen and catalyzed by trace metal ions.[1] This oxidative process often proceeds through a free-radical mechanism, generating reactive intermediates such as superoxide radicals and phenylhydrazyl radicals.[1] These reactive species can then participate in a cascade of reactions, leading to the formation of various degradation products and a decrease in the purity of the starting material.

The presence of the electron-donating methoxy group and the electron-withdrawing chloro group on the phenyl ring of this compound will modulate its susceptibility to oxidation, but the fundamental degradation pathway is expected to be similar to that of other phenylhydrazine derivatives.

Hydrolytic Stability: The Role of the Hydrochloride Salt

The hydrochloride salt form of (3-Chloro-4-methoxyphenyl)hydrazine generally imparts greater stability compared to the free base.[2] However, like many hydrochloride salts of organic bases, it can be susceptible to the effects of moisture. High humidity can lead to the absorption of water, which may facilitate hydrolytic degradation pathways or act as a medium for other reactions.[3][4] The presence of moisture can also accelerate oxidative degradation.[5]

Photostability and Thermal Stability

Thermally, the compound is expected to be stable at ambient temperatures. However, elevated temperatures can increase the rate of all degradation reactions, including oxidation and any potential solid-state rearrangements.

Recommended Storage Conditions: A Practical Approach to Preservation

Based on the chemical stability profile, the following storage conditions are recommended to ensure the long-term integrity of this compound. These recommendations are derived from safety data sheets of the compound and structurally related molecules.[6][7]

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool (2-8 °C recommended for long-term storage) | To minimize the rate of all potential degradation pathways. |

| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | To prevent oxidation by atmospheric oxygen. |

| Light | Protected from light (amber vial or stored in the dark) | To prevent photolytic degradation. |

| Humidity | Dry (in a tightly sealed container with a desiccant if necessary) | To prevent hydrolysis and minimize moisture-accelerated oxidation.[6][7] |

| Container | Tightly sealed, non-reactive material (e.g., glass) | To prevent exposure to air and moisture, and to avoid any potential reaction with the container material.[6][7] |

Experimental Protocol: A Framework for Stability Assessment

For drug development professionals requiring rigorous characterization of this compound, a formal stability study is often necessary. The following protocol outlines a systematic approach based on the International Council for Harmonisation (ICH) guidelines for stability testing.[8][9][10]

Objective

To evaluate the stability of this compound under various environmental conditions over a defined period and to identify potential degradation products.

Materials and Equipment

-

This compound (minimum of three representative batches)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[11][12]

-

Mass Spectrometer (MS) for identification of degradation products[11]

-

pH meter

-

Appropriate solvents and reagents (HPLC grade)

Experimental Workflow

Caption: Workflow for a comprehensive stability study of this compound.

Step-by-Step Methodology

-

Initial Characterization (T=0):

-

Perform a complete analysis of the initial material from each batch. This includes:

-

Appearance (visual inspection).

-

Purity assay and impurity profile by a validated stability-indicating HPLC method.

-

Moisture content (e.g., by Karl Fischer titration).

-

-

-

Stability-Indicating Method Development:

-

Develop and validate an HPLC method capable of separating the parent compound from all potential degradation products.[12][13] A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a suitable buffer) is a common starting point.

-

Forced degradation studies are essential to demonstrate the method's stability-indicating capability.[14]

-

-

Forced Degradation Studies: [14]

-

Acid/Base Hydrolysis: Expose the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photodegradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Analyze the stressed samples by HPLC to identify degradation peaks.

-

-

Long-Term and Accelerated Stability Studies:

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 months |

-

Time-Point Analysis:

-

At each specified time point, remove samples from the stability chambers and allow them to equilibrate to room temperature.

-

Perform the same analytical tests as in the initial characterization (appearance, HPLC purity/impurity, etc.).

-

-

Data Analysis and Interpretation:

-

Evaluate the data for any significant changes in purity, impurity profile, or physical appearance.

-

If significant degradation is observed, use LC-MS to identify the structure of the major degradation products.

-

Based on the data, establish a re-test period or shelf life for the compound under the defined storage conditions.

-

Logical Framework for Stability Considerations

The decision-making process for handling and storing this compound should be systematic, taking into account both its inherent properties and the intended application.

Caption: A logical diagram illustrating the factors affecting the stability of this compound and the corresponding control measures.

Conclusion